molecular formula C24H32N4O4S2 B3018750 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 489470-20-4

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B3018750
CAS RN: 489470-20-4
M. Wt: 504.66
InChI Key: SHSCKCJBUJSNRV-UHFFFAOYSA-N
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Description

The compound "2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" is a complex molecule that appears to be related to a class of compounds that include pyridine and pyrimidine derivatives. These compounds are of interest due to their presence in various biologically active molecules and potential applications in material science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include condensation, as seen in the synthesis of polyamides from pyridine derivatives . The synthesis of the compound would likely involve a similar strategy, where a pyridine or pyrimidine core is functionalized with various substituents, such as sulfonyl and carboxamide groups. The synthesis of polyamides described in paper involves a direct polycondensation reaction, which could be a relevant method for synthesizing the backbone of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine and pyridine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions. For instance, in the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, the pyrimidine rings are protonated and hydrogen-bonded to sulfonate groups, forming specific motifs . These structural features are crucial for the biological activity and material properties of these compounds.

Chemical Reactions Analysis

The reactivity of pyridine and pyrimidine derivatives often involves their nitrogen atoms. For example, the amino group in pyrazole derivatives can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Similarly, the compound may undergo reactions at its amino and sulfonyl groups, potentially leading to the formation of new rings or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrimidine derivatives can vary widely depending on their substitution patterns. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and have specific thermal properties . The solubility and thermal stability of the compound would likely be influenced by its sulfonyl and carboxamide groups, as well as the tetrahydrothieno[2,3-c]pyridine core. These properties are essential for the practical applications of such compounds in pharmaceuticals or materials science.

Scientific Research Applications

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors

Research on proton pump inhibitors like omeprazole, which shares a similar chemical complexity with the queried compound, provides insights into novel synthetic pathways and the study of pharmaceutical impurities. These findings are critical for understanding the development of anti-ulcer drugs and their impurities, leading to improved synthesis methods with expected yields and simplified processes. This approach may inform the synthesis and impurity analysis of the queried compound (Saini et al., 2019).

Chemical Groups in Novel CNS Acting Drugs

Exploring functional chemical groups in heterocycles, including sulfur (S), which is a component of the queried compound, provides a foundation for synthesizing compounds with potential Central Nervous System (CNS) activity. This research emphasizes the significance of such chemical structures in developing new drugs for CNS disorders, suggesting the potential application of the queried compound in this domain (Saganuwan, 2017).

Biological Activities of Synthesized Phenothiazines

Investigations into new phenothiazine derivatives, which contain structural elements similar to the queried compound, highlight significant biological activities including antibacterial, anticancer, and antiviral properties. This review underscores the importance of the phenothiazine core as a potent pharmacophoric moiety, indicating that modifications in similar compounds could yield new entities with desirable biological activities (Pluta et al., 2011).

Competitive Inhibitors of Coagulation Factor Xa

The review on the development of inhibitors of Factor Xa, which relates to the structural complexity similar to the queried compound, outlines the potential for designing potent anticoagulant agents. This research path could be relevant for the queried compound if its structural features align with those of effective Factor Xa inhibitors, offering insights into the design of new antithrombotic medications (Pauls et al., 2001).

Antioxidant Capacity Reaction Pathways

Understanding the reaction pathways in the ABTS/PP decolorization assay of antioxidant capacity may provide a framework for assessing the antioxidant potential of the queried compound. Given the specific interactions that lead to the antioxidant capacity, this compound's potential effects on biological systems could be explored, particularly in terms of oxidative stress and related diseases (Ilyasov et al., 2020).

properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-4-27-10-9-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)34(31,32)28-12-15(2)11-16(3)13-28/h5-8,15-16H,4,9-14H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCKCJBUJSNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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